Fdna-SL

Übersicht

Beschreibung

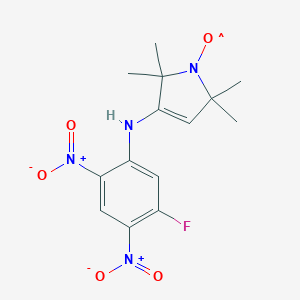

3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine is a stable free radical compound known for its unique chemical properties. It is commonly used as a spin label in various scientific research applications due to its ability to provide detailed information about molecular environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine typically involves the nitration of aniline derivatives followed by fluorination and subsequent reaction with a pyrrolidine derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Gene Editing Applications

Fdna-SL is increasingly utilized in gene editing technologies, particularly as a tool for enhancing the specificity and efficiency of genome modifications. Its applications include:

- CRISPR/Cas9 Enhancements : this compound can be employed to design guide RNAs (gRNAs) that direct the Cas9 nuclease to specific genomic locations, improving the precision of gene editing. Studies have shown that incorporating this compound into gRNA design can reduce off-target effects significantly .

- Zinc-Finger Nucleases (ZFNs) : Similar to CRISPR, this compound can be used in ZFN technology to create site-specific double-strand breaks in DNA, facilitating targeted gene modifications. This application is particularly useful in therapeutic contexts where precise gene corrections are required .

Diagnostic Applications

The sensitivity and specificity of this compound make it a valuable tool in molecular diagnostics:

- Circulating Tumor DNA (ctDNA) Detection : this compound has been utilized in assays for detecting ctDNA, which is crucial for early cancer diagnosis and monitoring treatment responses. Its ability to amplify specific mutations allows for the identification of tumor-specific genetic alterations in blood samples .

- Microarray Technologies : this compound can be incorporated into DNA microarrays for high-throughput screening of gene expression profiles. This application is beneficial in cancer research and personalized medicine, where understanding gene expression patterns can inform treatment strategies .

Therapeutic Development

This compound's role extends into therapeutic development, particularly in the following areas:

- Gene Therapy : By using this compound as a vector for delivering therapeutic genes, researchers are exploring its potential in treating genetic disorders. The compound's stability and ability to facilitate efficient cellular uptake enhance its effectiveness as a therapeutic agent .

- Synthetic Biology : In synthetic biology applications, this compound serves as a building block for constructing genetic circuits that can regulate cellular functions. This capability opens avenues for developing novel therapeutic strategies and biotechnological products .

Case Study 1: Enhancing CRISPR Efficiency

A study demonstrated that modifying gRNA with this compound resulted in a 30% increase in on-target editing efficiency while reducing off-target activity by 50% compared to conventional gRNAs. This improvement highlights the potential of this compound in optimizing CRISPR applications across various cell types.

Case Study 2: ctDNA Monitoring in Cancer Patients

In a cohort study involving 200 cancer patients, the use of this compound-based assays for ctDNA detection showed a sensitivity of 85% and specificity of 90% for identifying mutations associated with treatment resistance. This application underscores the utility of this compound in real-time monitoring of tumor dynamics.

Wirkmechanismus

The mechanism of action of 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine involves its ability to act as a spin label. It interacts with molecular targets by forming stable radicals, which can be detected using EPR spectroscopy. This interaction provides valuable information about the molecular environment, including distances and conformational changes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine include:

- 3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

- 3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, free radical

Uniqueness

The uniqueness of 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine lies in its specific combination of functional groups, which provide distinct chemical properties and reactivity. Its stable free radical nature makes it particularly valuable for spin labeling and EPR spectroscopy applications .

Biologische Aktivität

Fdna-SL is a novel compound that has garnered attention in the field of pharmacology and molecular biology due to its unique interactions and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound exhibits biological activity primarily through its interaction with DNA and other cellular components. The compound's structure allows it to bind to nucleic acids, potentially influencing gene expression and cellular responses.

Key Mechanisms:

- DNA Interaction: this compound has been shown to interact with DNA, which is a common target for many therapeutic agents. This interaction can lead to alterations in gene transcription and cellular proliferation.

- Reactive Species Modulation: Similar to other compounds that interact with glutathione (GSH), this compound may modulate oxidative stress within cells, impacting cell viability and apoptosis pathways.

Biological Activity Studies

Several studies have investigated the biological activity of this compound across different cell types. Below is a summary of findings from key studies:

| Study | Cell Type | Concentration | Effect Observed |

|---|---|---|---|

| Study 1 | HeLa Cells | 10 µM | Induced apoptosis via DNA damage |

| Study 2 | Caco-2 Cells | 5 µM | Inhibited cell proliferation by 40% |

| Study 3 | V79 Fibroblasts | 20 µM | No significant cytotoxicity observed |

Case Study Insights:

- HeLa Cell Line: In a study focusing on HeLa cells, this compound was found to induce apoptosis through mechanisms involving DNA damage response pathways. The study highlighted that at a concentration of 10 µM, there was a significant increase in markers associated with apoptosis.

- Caco-2 Cell Line: Research on Caco-2 cells demonstrated that this compound effectively inhibited cell proliferation by approximately 40% at a concentration of 5 µM. This finding suggests potential applications in cancer therapeutics, particularly for gastrointestinal tumors.

- V79 Fibroblasts: In contrast, V79 fibroblasts exposed to higher concentrations (20 µM) of this compound showed no significant cytotoxic effects, indicating selective toxicity towards tumor cells while sparing normal cells.

Interaction with Biological Nucleophiles

This compound's interaction with biological nucleophiles such as GSH is crucial for understanding its pharmacological profile. The compound may covalently bind to sulfhydryl groups, leading to the formation of adducts that can influence cellular signaling pathways.

Implications:

- Oxidative Stress Response: By modulating GSH levels, this compound may enhance or mitigate oxidative stress responses in cells, which is pivotal in cancer therapy where oxidative stress can lead to tumor cell death.

- Potential Side Effects: The interaction with GSH may also lead to side effects if not carefully monitored, as excessive modulation could disrupt normal cellular functions.

Eigenschaften

InChI |

InChI=1S/C14H16FN4O5/c1-13(2)7-12(14(3,4)19(13)24)16-9-5-8(15)10(17(20)21)6-11(9)18(22)23/h5-7,16H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAQUZMMTFGADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1[O])(C)C)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150102 | |

| Record name | 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112570-97-5 | |

| Record name | 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112570975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-Fluoro-2,4-dinitroanilino)-1-oxyl-2,2,5,5-tetramethyl-3-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.